4,4'-methanediylbis[2-({(E)-[4-(2,4-dinitrophenoxy)phenyl]methylidene}amino)phenol]
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Overview
Description
“2-({(E)-1-[4-(2,4-DINITROPHENOXY)PHENYL]METHYLIDENE}AMINO)-4-[3-({(E)-1-[4-(2,4-DINITROPHENOXY)PHENYL]METHYLIDENE}AMINO)-4-HYDROXYBENZYL]PHENOL” is a complex organic compound characterized by multiple aromatic rings and nitro groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of “2-({(E)-1-[4-(2,4-DINITROPHENOXY)PHENYL]METHYLIDENE}AMINO)-4-[3-({(E)-1-[4-(2,4-DINITROPHENOXY)PHENYL]METHYLIDENE}AMINO)-4-HYDROXYBENZYL]PHENOL” likely involves multiple steps, including the formation of the aromatic rings, introduction of nitro groups, and coupling reactions to link the various components. Typical reaction conditions may include:
Temperature: Elevated temperatures to facilitate reaction kinetics.
Catalysts: Use of catalysts such as palladium or other transition metals.
Solvents: Organic solvents like dichloromethane or toluene.
Industrial Production Methods
Industrial production of such complex compounds may involve:
Batch Processing: For precise control over reaction conditions.
Continuous Flow Chemistry: For large-scale production with consistent quality.
Purification Techniques: Such as recrystallization, chromatography, and distillation.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the hydroxyl groups.
Reduction: Nitro groups can be reduced to amines under appropriate conditions.
Substitution: Aromatic substitution reactions can modify the phenyl rings.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, hydrogen gas with a catalyst.
Substitution Reagents: Halogens, nitrating agents.
Major Products
Oxidation Products: Quinones or other oxidized derivatives.
Reduction Products: Amines or other reduced forms.
Substitution Products: Halogenated or nitrated derivatives.
Scientific Research Applications
Chemistry
Catalysis: As a ligand in catalytic reactions.
Material Science: In the development of polymers and advanced materials.
Biology
Biochemical Probes: For studying enzyme interactions.
Drug Development: Potential use as a pharmacophore in drug design.
Medicine
Therapeutics: Investigated for potential therapeutic properties.
Diagnostics: Used in diagnostic assays.
Industry
Dyes and Pigments: As a precursor for synthetic dyes.
Electronics: In the development of organic electronic materials.
Mechanism of Action
The mechanism of action for “2-({(E)-1-[4-(2,4-DINITROPHENOXY)PHENYL]METHYLIDENE}AMINO)-4-[3-({(E)-1-[4-(2,4-DINITROPHENOXY)PHENYL]METHYLIDENE}AMINO)-4-HYDROXYBENZYL]PHENOL” would depend on its specific application. Generally, it may interact with molecular targets such as enzymes, receptors, or nucleic acids, influencing biochemical pathways and cellular processes.
Comparison with Similar Compounds
Similar Compounds
2,4-Dinitrophenol: Known for its use in biochemistry and industry.
Benzylideneaniline Derivatives: Studied for their chemical and biological properties.
Properties
Molecular Formula |
C39H26N6O12 |
---|---|
Molecular Weight |
770.7 g/mol |
IUPAC Name |
2-[[4-(2,4-dinitrophenoxy)phenyl]methylideneamino]-4-[[3-[[4-(2,4-dinitrophenoxy)phenyl]methylideneamino]-4-hydroxyphenyl]methyl]phenol |
InChI |
InChI=1S/C39H26N6O12/c46-36-13-5-26(18-32(36)40-22-24-1-9-30(10-2-24)56-38-15-7-28(42(48)49)20-34(38)44(52)53)17-27-6-14-37(47)33(19-27)41-23-25-3-11-31(12-4-25)57-39-16-8-29(43(50)51)21-35(39)45(54)55/h1-16,18-23,46-47H,17H2 |
InChI Key |
CVQRXITVGSVIOJ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1C=NC2=C(C=CC(=C2)CC3=CC(=C(C=C3)O)N=CC4=CC=C(C=C4)OC5=C(C=C(C=C5)[N+](=O)[O-])[N+](=O)[O-])O)OC6=C(C=C(C=C6)[N+](=O)[O-])[N+](=O)[O-] |
Origin of Product |
United States |
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